Rhaponticin 2''-O-gallate

Description

Contextualization of Stilbene (B7821643) Glucoside Gallates in Natural Product Chemistry

Stilbene glucoside gallates are a unique class of phenolic compounds found in a variety of plant species. These molecules are characterized by a core stilbene structure, which is a diarylethene, linked to a glucose molecule that is further esterified with a gallic acid moiety. In the realm of natural product chemistry, these compounds are of significant interest due to their structural complexity and diverse biological activities.

They are part of the larger family of stilbenoids, which are produced by plants in response to stress, injury, or infection. The addition of a glucose and a galloyl group to the stilbene backbone modifies the compound's solubility, stability, and bioavailability, often enhancing its pharmacological potential. Research in this area focuses on the isolation, structural elucidation, and synthesis of these complex molecules to understand their chemical properties and potential applications. Stilbene glucoside gallates have been identified in various plant families, including Polygonaceae, and are often associated with the medicinal properties of these plants. ndl.go.jp

Significance of Rhaponticin 2''-O-gallate as a Bioactive Stilbenoid

This compound is a specific stilbene glucoside gallate that has garnered attention for its notable biological activities. It is an ester of rhaponticin and gallic acid. Structurally, the gallic acid is attached to the 2''-position of the glucose unit of rhaponticin. pnfs.or.kr

This compound is primarily isolated from the roots and rhizomes of various rhubarb species (Rheum spp.), such as Rheum undulatum and Rheum tanguticum, as well as Rumex obtusifolius. sciopen.comchemfaces.com The presence of this compound in rhubarb, a plant with a long history of use in traditional medicine, has spurred investigations into its pharmacological effects. d-nb.info

Initial research has demonstrated that this compound possesses significant antioxidant and anti-inflammatory properties. researchgate.net For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, a key process in inflammation. chemfaces.commedchemexpress.comtargetmol.com This inhibitory activity suggests its potential as a therapeutic agent for inflammatory conditions. The combination of the stilbene, glucoside, and gallate moieties in a single molecule contributes to its unique bioactivity profile, making it a subject of ongoing research in the development of new pharmaceuticals.

Compound and Source Details

| Compound Name | Chemical Structure | Natural Sources |

| This compound | A stilbene glucoside with a galloyl group attached at the 2''-position of the glucose moiety. | Rheum undulatum, Rheum tanguticum, Rumex obtusifolius sciopen.comchemfaces.com |

| Rhaponticin | A stilbene glucoside. ebi.ac.uk | Rheum species (rhubarb) researchgate.net |

| Gallic Acid | A trihydroxybenzoic acid. | Found in various plants, often esterified. pnfs.or.kr |

| Piceatannol | A stilbenoid, an analog of resveratrol. pnfs.or.kr | Rheum species pnfs.or.kr |

| Resveratrol | A well-known stilbenoid. scispace.com | Grapes, berries, peanuts, Rheum species researchgate.netscispace.com |

Research Findings on this compound

| Research Area | Key Findings |

| Anti-inflammatory Activity | Inhibits nitric oxide (NO) production in lipopolysaccharide-activated macrophages with an IC50 value between 11-69 microM. chemfaces.commedchemexpress.comtargetmol.com |

| Antioxidant Activity | Contributes to the overall antioxidant capacity of rhubarb extracts. scispace.com |

| Isolation and Identification | Isolated from Rheum undulatum and Rheum tanguticum. sciopen.com Its structure was elucidated using spectroscopic methods. nih.gov |

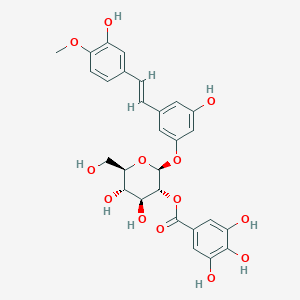

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)31)2-3-14-6-16(30)11-17(7-14)39-28-26(25(36)24(35)22(12-29)40-28)41-27(37)15-9-19(32)23(34)20(33)10-15/h2-11,22,24-26,28-36H,12H2,1H3/b3-2+/t22-,24-,25+,26-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHYLGJAFYCFGS-XJVIDBJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Rhaponticin 2''-O-gallate

This compound is a naturally occurring phenolic compound found predominantly within the genus Rheum, commonly known as rhubarb. jst.go.jp Scientific investigations have successfully isolated and identified this compound from the rhizomes of several rhubarb species, establishing them as its primary botanical source. jst.go.jpmedchemexpress.comnih.gov

Detailed phytochemical analyses have confirmed the presence of this compound in the following species:

Rheum emodi (Himalayan Rhubarb): Studies utilizing liquid chromatography coupled with mass spectrometry have identified this compound as a constituent of R. emodi. nih.govpnfs.or.kr In this compound, a gallic acid moiety is acylated to the rhaponticin structure at the 2'' position of the glucose sugar. nih.govpnfs.or.kr

Rheum undulatum L.: The rhizome of this species has also been a source for the isolation of this compound, alongside its isomer, rhaponticin 6''-O-gallate.

Rheum officinale Baill.: This species is another confirmed botanical source from which this compound has been isolated. medchemexpress.com

The compound is often found alongside a variety of other structurally related stilbenes, such as rhaponticin, rhapontigenin (B1662419), desoxyrhaponticin, and piceatannol, as well as various anthraquinone derivatives which are characteristic of the Rheum genus. jst.go.jpnih.govnih.gov

Table 1: Confirmed Botanical Sources of this compound in Rheum Species

| Species | Common Name | Plant Part | Reference |

|---|---|---|---|

| Rheum emodi | Himalayan Rhubarb | Rhizome | nih.govpnfs.or.kr |

| Rheum undulatum | Rhubarb | Rhizome | |

| Rheum officinale | Chinese Rhubarb | Rhizome | medchemexpress.com |

Based on available scientific literature, the natural occurrence of this compound appears to be confined to the Rheum genus. Extensive phytochemical studies on various plant families have not reported the isolation of this specific compound from other genera. While other related stilbene (B7821643) compounds, such as resveratrol and piceatannol, are found across a diverse range of plant species, this compound remains a characteristic marker for certain species of rhubarb.

Advanced Separation Techniques for Isolation from Complex Matrices

The isolation of pure this compound from the chemically complex matrix of a crude rhubarb extract requires sophisticated separation methodologies. The presence of numerous structurally similar compounds necessitates techniques with high resolution and efficiency.

High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of target compounds. This method is particularly effective for the preparative separation of natural products from complex mixtures.

While specific studies detailing the one-step isolation of this compound using HSCCC are not prevalent, the technique has been successfully applied to separate other polyphenols and stilbenes, including rhaponticin, from plant extracts. The process involves a two-phase solvent system, where the crude extract is partitioned between the two immiscible liquid phases based on the differing partition coefficients of its components. By optimizing parameters such as the solvent system, revolution speed, and mobile phase flow rate, HSCCC can achieve high-purity separation of target compounds, making it a highly suitable method for isolating this compound.

Preparative Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the purification of natural products. nih.gov It has been instrumental in the isolation of this compound from Rheum extracts. nih.gov

The process typically involves the following steps:

Initial Extraction: The dried and powdered plant material (rhizomes) is first extracted using a solvent such as ethanol or methanol (B129727). pnfs.or.kr

Solvent Partitioning: The crude extract is then successively partitioned with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to create fractions with reduced complexity. pnfs.or.kr

Column Chromatography: The target-rich fraction (often the ethyl acetate (B1210297) fraction) is subjected to preparative LC. A reversed-phase column (e.g., ODS-AM) is commonly used, with a mobile phase consisting of a gradient of water (often with a modifier like trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov

Detection and Collection: Compounds are detected as they elute from the column using a detector, such as a photodiode array (PDA) detector. Fractions corresponding to the peak of this compound are collected. The identity and purity of the isolated compound are then confirmed using analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Bioassay-guided fractionation is a methodical approach used to identify and isolate bioactive compounds from natural sources. This strategy involves a stepwise separation of a crude plant extract, where each resulting fraction is tested for a specific biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated.

In the context of isolating compounds from Rheum emodi, bioassay-guided fractionation has been employed to identify constituents with specific properties, such as antioxidant activity. nih.govpnfs.or.kr The process would proceed as follows:

A crude extract of Rheum rhizome is prepared and tested for a target bioactivity.

The extract is separated into several fractions using a chromatographic technique (e.g., column chromatography).

Each fraction is evaluated in the bioassay.

The fraction demonstrating the highest activity is subjected to further, higher-resolution separation (such as preparative HPLC).

This iterative process of separation and bioassay is repeated until pure compounds, such as this compound, are isolated and confirmed as being responsible for the observed activity. This approach not only facilitates the purification of the target molecule but also directly links it to a specific biological function.

Structural Elucidation and Advanced Spectroscopic Analysis

Spectroscopic Characterization of Rhaponticin 2''-O-gallate

Spectroscopic analysis is fundamental to the characterization of this compound, with each technique offering unique information about its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to elucidate the precise arrangement of atoms within the molecule. creative-biostructure.com

¹H-NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For the galloyl moiety, a characteristic singlet signal appears for its two aromatic protons. researchgate.net In the rhaponticin portion, the stilbene (B7821643) protons exhibit distinct splitting patterns, while the protons of the glucose unit resonate in a specific region of the spectrum. Commercial suppliers confirm the identity of this compound by ensuring its ¹H-NMR spectrum is consistent with the known structure. chemfaces.com

¹³C-NMR spectroscopy complements the proton data by identifying all carbon atoms in the molecule, including quaternary carbons. hmdb.ca The chemical shifts of the carbons in the stilbene, glucose, and gallate components are well-defined. For instance, the carbonyl carbon of the galloyl group has a characteristic downfield shift. chemicalbook.com

To establish unambiguous connections between protons and carbons, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). creative-biostructure.comlibretexts.org These experiments are crucial for confirming the ester linkage between the gallic acid and the 2''-hydroxyl group of the glucose moiety in rhaponticin.

Table 1: Representative NMR Data for the Galloyl Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2', H-6' | ~7.08 (s) | - |

| C-1' | - | ~121.0 |

| C-2', C-6' | - | ~109.0 |

| C-3', C-5' | - | ~145.0 |

| C-4' | - | ~138.0 |

| C=O | - | ~167.0 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for galloyl esters. researchgate.netchemicalbook.com |

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition and elucidating the fragmentation pathways of this compound. rsc.org This method provides a precise measurement of the molecule's mass, allowing for the confirmation of its molecular formula, C₂₈H₂₈O₁₃. chemfaces.com

In electrospray ionization (ESI-MS), the molecule is typically observed as a deprotonated ion [M-H]⁻ in negative ion mode or as a sodiated adduct [M+Na]⁺ in positive ion mode. The fragmentation pattern observed in MS/MS experiments provides structural information. Key fragment ions arise from the cleavage of the glycosidic bond and the ester linkage. For instance, a characteristic fragment corresponds to the loss of the galloyl group (m/z 152) or the entire galloylglucose moiety. nih.govresearchgate.net The fragmentation of the rhaponticin aglycone itself can also be observed. mdpi.com This detailed fragmentation analysis helps to confirm the identity and structure of the compound, distinguishing it from isomers like Rhaponticin 6''-O-gallate. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about its chromophores—the parts of the molecule that absorb light. wikipedia.orgmsu.edu this compound possesses several chromophoric systems, including the stilbene backbone and the galloyl group, which contain conjugated π-electron systems. msu.eduresearchgate.net

Stereochemical Investigations and Isomeric Forms

The stereochemistry of this compound is an important aspect of its structural characterization, with a particular focus on the configuration of the stilbene double bond.

Rhaponticin, the parent glycoside of this compound, is a stilbene and therefore can exist as two geometric isomers: cis and trans, with the trans isomer being the more stable and common form. ebi.ac.uknih.gov Studies have shown that the double bond in rhaponticin and its aglycone, rhapontigenin (B1662419), can undergo cis-trans isomerization upon exposure to UV light. researchgate.netresearchgate.net This photoisomerization process can lead to a mixture of both isomers. nih.gov

This phenomenon is relevant to this compound, as the stilbene core is retained. The isomerization can be monitored using techniques like capillary electrophoresis and HPLC, which can separate the cis and trans forms. researchgate.net The study of this isomerization is important as the different geometric forms can exhibit different biological properties and behaviors. rsc.org

Biosynthesis and Chemical Synthesis Pathways

Proposed Biosynthetic Routes of Stilbene (B7821643) Glucoside Gallates

Stilbene glucoside gallates, including Rhaponticin 2''-O-gallate, are naturally occurring phenolic compounds found in various plant species, notably in the rhizomes of rhubarb (Rheum species). biosynth.comnih.gov Their biosynthesis involves a series of enzymatic steps, beginning with the formation of the stilbene backbone and culminating in glycosylation and subsequent acylation with a galloyl moiety.

The biosynthesis of the core stilbene structure is believed to originate from the phenylpropanoid pathway. While the precise enzymatic steps leading to this compound are not fully elucidated, the general pathway for stilbenes involves the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, catalyzed by stilbene synthase. For rhaponticin, the precursor is rhapontigenin (B1662419). researchgate.net This is then glycosylated to form rhaponticin.

In some rhubarb species, such as Rheum rhaponticum, a variety of hydroxystilbene glycosides are present. researchgate.net The formation of these compounds is a result of the plant's metabolic processes, which can be influenced by environmental factors and genetic makeup.

The final step in the biosynthesis of this compound is the acylation of the glucose moiety of rhaponticin with a galloyl group. This process is catalyzed by specific acyltransferases. The galloyl moiety is thought to enhance the biological activity of the parent molecule. researchgate.netresearchgate.net The position of the galloyl group is crucial, and in the case of this compound, it is attached to the 2''-hydroxyl group of the glucose unit. The attachment of a galloyl group can also occur at other positions, such as the 6''-hydroxyl group, resulting in the isomer Rhaponticin 6''-O-gallate. scispace.commedchemexpress.com

The acylation process involves the transfer of a galloyl group from an activated donor, such as galloyl-CoA or 1-O-galloyl-β-D-glucose, to the rhaponticin molecule. This enzymatic reaction is highly specific, ensuring the correct positioning of the galloyl moiety.

Laboratory Synthesis and Derivatization Strategies

The low natural abundance of this compound has driven the development of laboratory synthesis methods. ufs.ac.za These strategies include total synthesis, semisynthesis from more abundant natural precursors, and the creation of novel derivatives with enhanced properties.

Total synthesis of this compound is a complex undertaking that requires the sequential construction of the entire molecule from simple starting materials. While specific total synthesis routes for this compound are not extensively detailed in the public domain, general strategies for the synthesis of related polyphenolic compounds, such as catechin-class polyphenols, have been developed. rsc.org These methods often involve the assembly of key fragments and subsequent functional group manipulations to achieve the final complex structure.

A more practical approach to obtaining this compound is through semisynthesis, starting from the more readily available natural precursor, rhaponticin. researchgate.net This method involves the selective acylation of the 2''-hydroxyl group of the glucose moiety of rhaponticin with a protected gallic acid derivative, followed by deprotection to yield the final product. This strategy is generally more efficient than total synthesis as it leverages the pre-existing complex structure of the natural product.

To enhance the therapeutic potential of rhaponticin and its derivatives, researchers have explored the synthesis of various conjugates. A notable example is the creation of folate-targeted conjugates. nih.govamegroups.org This strategy involves linking the rhaponticin molecule to folic acid, a vitamin that is avidly taken up by cancer cells that overexpress the folate receptor. wikipedia.org

In one study, a folate-targeted rhaponticin conjugate was synthesized using a hydrophilic peptide spacer and a releasable disulfide linker. nih.gov This design allows for the targeted delivery of the rhaponticin payload to cancer cells, potentially increasing its efficacy while minimizing side effects on healthy tissues. nih.govamegroups.org The synthesis of such conjugates demonstrates the versatility of chemical methods in modifying natural products to create novel therapeutic agents.

Biological Activities and Pharmacological Potential in Pre Clinical Models

Anti-inflammatory Modulatory Effects

Rhaponticin 2''-O-gallate, a stilbene (B7821643) glucoside gallate, has demonstrated noteworthy anti-inflammatory properties in various pre-clinical studies. Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide-Activated Macrophages

This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. nih.govtargetmol.comglycoscience.rudcchemicals.com In these inflammatory models, the compound exhibited inhibitory activity with a half-maximal inhibitory concentration (IC50) ranging from 11-69 microM. nih.govtargetmol.com This inhibitory effect on NO production is a significant indicator of its anti-inflammatory potential, as excessive NO production by activated macrophages is a hallmark of various inflammatory conditions. The structural features of stilbenes, such as the oxygen functions on the benzene (B151609) ring, are considered essential for this activity. nih.gov

Modulation of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Activities

The anti-inflammatory effects of rhaponticin and its related compounds are also attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). d-nb.info While specific data on this compound's direct inhibition of COX-2 and 5-LOX is part of a broader understanding of rhubarb-derived stilbenes, studies on similar compounds suggest this as a likely mechanism. nih.govresearchgate.net For instance, rhaponticin has been shown to inhibit LOX activity. researchgate.net Enzymes like COX-2 and 5-LOX are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.com

Regulation of Pro-inflammatory Mediator Release (e.g., IL-8)

This compound's anti-inflammatory actions extend to the regulation of pro-inflammatory mediators. Interleukin-8 (IL-8) is a key chemokine involved in the recruitment of neutrophils to sites of inflammation. wikipedia.org Oxidative stress can trigger an increase in IL-8 production, creating a cycle of inflammation. wikipedia.orgnih.gov While direct studies on this compound's effect on IL-8 are emerging, the known anti-inflammatory and antioxidant properties of related stilbenes suggest a potential role in modulating such pro-inflammatory cytokines. mdpi.com The release of IL-8 can be stimulated by various factors, including ATP, in endometrial cells, highlighting the complex regulation of this inflammatory mediator. mdpi.com

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of compounds is often evaluated using radical scavenging assays. Studies have employed methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays to assess the antioxidant potential of various plant extracts and their constituents. nih.govmdpi.come3s-conferences.org While specific IC50 values for this compound in these assays are not detailed in the provided search results, the general class of gallates and stilbenes, to which it belongs, are known for their potent radical scavenging activities. bohrium.com The presence of a gallate moiety is known to significantly enhance the antioxidant activity of compounds. nih.gov

Superoxide (B77818) Dismutase (SOD) Activity Enhancement

Rhaponticin has been shown to exhibit antioxidant activity by increasing the activity of superoxide dismutase (SOD). caringsunshine.com SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. By enhancing SOD activity, compounds like rhaponticin can help mitigate the cellular damage caused by reactive oxygen species. nih.gov

Contribution to Cellular Antioxidant Defense Systems

This compound is a stilbene derivative identified in plant species such as Rheum emodi and Rheum rhaponticum. nih.govbiosynth.comresearchgate.net It is structurally characterized by a gallic acid molecule acylated to the rhaponticin structure at the 2'' position. nih.govresearchgate.netnih.gov The presence of phenolic groups from both the stilbene and gallic acid moieties suggests inherent antioxidant potential. researchgate.netcnr.it

Pre-clinical findings indicate that this compound exhibits inhibitory activity on the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, with a reported half-maximal inhibitory concentration (IC50) in the micromolar range. targetmol.com Overproduction of NO is a key factor in oxidative stress and inflammation, and its inhibition points to a role in mitigating cellular damage. The antioxidant activities of compounds isolated from Rheum species are well-documented, with various stilbenes, anthraquinones, and flavonoids contributing to these effects. nih.govresearchgate.net this compound is among the bioactive stilbenes found in traditional medicinal preparations like the Yīn-Chén-Hāo decoction, which is recognized for its antioxidant and anti-inflammatory properties. nih.govwindows.net

Anticancer and Antiproliferative Potential

The anticancer potential of this compound is inferred from studies on its parent compound, rhaponticin, which has demonstrated multiple anticancer effects in various pre-clinical models.

Inhibition of Cell Growth and Viability in Pre-clinical Cancer Cell Lines

Research on rhaponticin has shown its capability to induce cytotoxicity and reduce the viability of cancer cells. A study on the human lung cancer cell line, A549, found that rhaponticin treatment decreased cell viability and induced apoptosis. nih.gov This effect was linked to an increase in intracellular Reactive Oxygen Species (ROS) and the activation of caspases, which are crucial mediators of programmed cell death. nih.gov The pro-apoptotic activity was confirmed through morphological changes and the increased activity of initiator caspase-9 and executor caspase-3. nih.gov

Interactive Table: Effect of Rhaponticin on A549 Lung Cancer Cells

| Parameter Assessed | Observation | Implication | Source |

| Cell Viability | Decreased in a dose-dependent manner | Cytotoxic Effect | nih.gov |

| Apoptosis Induction | Confirmed by AO/EB staining showing orange fluorescence | Programmed Cell Death | nih.gov |

| ROS Levels | Increased after 24h treatment | Oxidative Stress-Mediated Apoptosis | nih.gov |

| Caspase Activity | Significant augmentation of caspase-9 and caspase-3 | Activation of Apoptotic Pathway | nih.gov |

Anti-angiogenic Activities in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and expansion. The parent compound, rhaponticin, has been shown to possess potent anti-angiogenic properties without exhibiting cytotoxicity at the tested concentrations. nih.govnih.gov In vitro, rhaponticin treatment diminished the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form tube-like vascular networks and to migrate. nih.govnih.gov Furthermore, in the in vivo chick chorioallantoic membrane (CAM) assay, rhaponticin significantly inhibited both spontaneous and Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. nih.govnih.gov The mechanism for this activity involves the suppression of the hypoxia-inducible factor (HIF)-1α pathway, a key regulator of angiogenesis, and a reduction in the production of several pro-angiogenic factors. nih.govnih.gov

Interactive Table: Pre-clinical Anti-angiogenic Activity of Rhaponticin

| Model | Cell/Tissue Type | Key Findings | Mechanism | Source |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased ability to form tube-like networks and migrate. | - | nih.gov |

| Ex Vivo / In Vivo | Chick Chorioallantoic Membrane (CAM) Assay | Significantly suppressed spontaneous and VEGF-induced angiogenesis. | - | nih.gov |

| In Vitro | HT1080 fibrosarcoma cells | Inhibited production of pro-angiogenic factors (MMP-9, IL-8, VEGF). | Suppression of HIF-1α pathway. | nih.govnih.gov |

Anti-metastatic Effects in Pre-clinical Studies

Metastasis is the primary cause of mortality in cancer patients. Research indicates that rhaponticin can suppress the metastatic capabilities of cancer cells. nih.govnih.gov Studies using the highly metastatic MDA-MB-231 human breast cancer cell line demonstrated that rhaponticin inhibited key metastatic processes, including colony formation, migration, and invasion. nih.govnih.gov These anti-metastatic effects are also linked to the suppression of the HIF-1α signaling pathway, which plays a crucial role in tumor progression and metastasis. nih.govnih.gov By inhibiting this pathway, rhaponticin may control the spread of malignant cells from primary tumors to distant organs. nih.gov

Fatty Acid Synthase Inhibition

Fatty Acid Synthase (FAS) is an enzyme that is overexpressed in many types of cancer cells and is considered a promising target for cancer therapy. nih.govnih.gov Pre-clinical studies have identified rhaponticin as a natural inhibitor of this enzyme. nih.govresearchgate.net In human breast cancer MCF-7 cells, rhaponticin was found to inhibit intracellular FAS activity and also to downregulate the expression of the FAS protein. nih.govresearchgate.net The inhibition of FAS by compounds like rhaponticin can lead to the accumulation of precursors like malonyl-CoA, which can trigger apoptosis in cancer cells, highlighting a specific metabolic pathway through which it exerts its anticancer effects. nih.govnih.gov

Antimicrobial and Antifungal Potency

Interactive Table: Antimycobacterial Activity of Rhaponticin

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Source |

| Mycobacterium tuberculosis H37Ra | 256 | 512 | researchgate.net |

| Mycobacterium bovis | 512 | 512 | researchgate.net |

Antifungal Activity Against Pathogenic Fungi

While direct studies on the antifungal activity of this compound are limited, research into its constituent components and related compounds suggests a potential role in combating pathogenic fungi. The galloyl moiety of the molecule, derived from gallic acid, is a key area of interest. Gallic acid and its derivatives have demonstrated notable antifungal properties against a range of plant and human fungal pathogens.

For instance, gallic acid has shown strong in vitro antifungal activity against Fusarium solani and Alternaria solani, the latter being the causative agent of tomato early blight. mdpi.com In one study, gallic acid exhibited a potent fungistatic effect on the radial growth of A. solani, with a half-maximal inhibitory concentration (IC50) of 48.81 ppm. mdpi.com Similarly, epigallocatechin-3-gallate (EGCG), another gallate-containing polyphenol, has displayed growth-inhibitory effects against clinical isolates of dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov Research has also shown that punicalagin, a tannin that contains gallic acid, is effective against Candida albicans, with its antifungal activity attributed to the inhibition of topoisomerases I and II. mdpi.com

| Compound/Extract | Fungal Pathogen | Key Finding | Reference |

|---|---|---|---|

| Gallic Acid | Alternaria solani | Inhibited mycelial radial growth with an IC50 of 48.81 ppm. | mdpi.com |

| Gallic Acid | Fusarium solani | Exhibited strong antifungal activity. | mdpi.com |

| Epigallocatechin-3-gallate (EGCG) | Dermatophytes (clinical isolates) | Demonstrated growth-inhibitory effects. | nih.gov |

| Punicalagin | Candida albicans | Showed strong inhibitory activity with IC50 values of 9.0 µM (Topoisomerase I) and 4.6 µM (Topoisomerase II). | mdpi.com |

Synergistic Effects with Conventional Antimicrobial Agents

The concept of combining natural compounds with conventional antimicrobial drugs to enhance efficacy and overcome resistance is a growing area of research. mdpi.commdpi.comnih.gov While specific studies on the synergistic effects of this compound are not yet prevalent, the principle has been demonstrated with extracts from its source plants and with other natural compounds.

The combination of antifungal drugs with non-antifungal agents can lead to a synergistic effect, where the combined impact is greater than the sum of the individual effects. mdpi.com This can be particularly effective against drug-resistant strains of pathogens like Candida albicans. mdpi.com For example, studies have shown that combining the natural compound andrographolide (B1667393) with the conventional antifungal drug amphotericin B results in synergistic or additive effects against various fungal species, including Aspergillus fumigatus, Aspergillus niger, Trichophyton mentagrophytes, and Candida albicans. peerj.com

| Natural Compound/Extract | Conventional Drug | Pathogen | Observed Effect | Reference |

|---|---|---|---|---|

| Japonamides A and B | Rapamycin | Candida albicans | Synergistic antifungal activity with a Fractional Inhibitory Concentration Index (FICI) of 0.03. | mdpi.com |

| Andrographolide | Amphotericin B | Aspergillus fumigatus, Aspergillus niger, Trichophyton mentagrophytes, Candida albicans | Synergistic effect with FICI values between 0.375 and 0.500. | peerj.com |

| Thymol | Amphotericin B, Fluconazole, Itraconazole | Candida albicans | Synergistic effects observed. | nih.gov |

Other Investigated Pharmacological Activities

Estrogenic Activity in Biological Assays

The parent compound, rhaponticin, is a well-documented phytoestrogen, exhibiting estrogenic activity in various biological assays. researchgate.net This activity is of significant interest, particularly for the management of menopausal symptoms. Extracts from Rheum rhaponticum, which are rich in rhaponticin, have been shown to act as selective estrogen receptor-β (ERβ) agonists. nih.gov This selectivity is considered beneficial as it may help balance estrogenic activity without some of the risks associated with non-selective estrogen receptor modulation.

In vitro bioassays are crucial for determining the estrogenic potential of compounds. nih.gov Studies on Rheum undulatum extracts, which also contain rhaponticin, have utilized response surface methodology to optimize extraction conditions to maximize estrogenic activity. researchgate.net These findings underscore the significant estrogenic properties of rhaponticin-containing extracts. Given that this compound is a glycoside gallate of rhaponticin, it is plausible that it also possesses estrogenic activity, though further specific bioassays are needed to confirm and quantify this effect.

Antithrombotic Potential

Pre-clinical studies have indicated that rhaponticin, the parent stilbenoid of this compound, possesses antithrombotic properties. researchgate.netnih.gov Antithrombotic agents work by preventing the formation of blood clots (thrombi), which are implicated in cardiovascular diseases. nih.gov

Research on rhaponticin extracted from Rhei Rhizoma has demonstrated its ability to inhibit platelet aggregation induced by both ADP and collagen in vitro. researchgate.net The same study found that its metabolite, rhapontigenin (B1662419), was even more potent in this regard. The antiplatelet effects of both rhaponticin and rhapontigenin were reported to be more potent than those of aspirin (B1665792) in the same experimental model. researchgate.net Furthermore, rhapontigenin provided significant protection against death from pulmonary thrombosis in mice, highlighting its in vivo antithrombotic potential. researchgate.net These findings suggest that this compound, as a derivative of rhaponticin, may also contribute to or possess similar antithrombotic activities.

| Compound | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Rhaponticin | In vitro platelet aggregation (ADP and collagen-induced) | Inhibited platelet aggregation. | researchgate.net |

| Rhapontigenin | In vitro platelet aggregation (ADP and collagen-induced) | More potent inhibition than rhaponticin, with IC50 values of 4 and 70 µg/ml, respectively. | researchgate.net |

| Rhapontigenin | Pulmonary thrombosis in mice | Showed significant protection from death. | researchgate.net |

Hepatoprotective Effects in Relevant Models

There is evidence to suggest that this compound may have hepatoprotective effects. Its parent compound, rhaponticin, has been reported to possess such properties. researchgate.net Furthermore, this compound has been identified as a constituent of Yīn-Chén-Hāo decoction, a traditional Chinese medicine formula used for treating hepatic diseases.

Hepatoprotective activity is often evaluated in animal models where liver damage is induced by a toxin, such as carbon tetrachloride (CCl4). mdpi.comuanl.mxsemanticscholar.org These models allow researchers to assess the ability of a compound to prevent or mitigate liver injury by measuring various biochemical markers, such as liver enzymes (ALT, AST), and by examining liver tissue histologically. uanl.mxnih.gov

Gallic acid, which forms the gallate portion of this compound, has also demonstrated hepatoprotective potential. In studies using the CCl4-induced hepatotoxicity model in rats, gallic acid administration led to a significant reduction in elevated liver enzyme levels and improved the liver's antioxidant status. nih.gov This suggests that the galloyl moiety may contribute to the potential hepatoprotective activity of this compound.

Anti-allergic Effects

The potential anti-allergic activity of this compound is supported by research on its parent compound, rhaponticin, and other stilbenes from Rheum species. researchgate.netnih.gov Allergic reactions, particularly type I hypersensitivity, involve the degranulation of mast cells and the release of inflammatory mediators like histamine (B1213489). nih.govfrontiersin.org

Studies on methanol (B129727) extracts from the rhizome of Rheum undulatum, containing various stilbenes, have shown inhibitory effects on passive cutaneous anaphylaxis (PCA) in rats and on antigen-induced histamine release from rat peritoneal mast cells. nih.gov Rhapontigenin, the aglycone of rhaponticin, demonstrated particularly strong inhibitory activity against the release of β-hexosaminidase, a marker of mast cell degranulation. researchgate.net In mouse models of PCA, rhapontigenin also showed significant dose-dependent inhibition. researchgate.net These findings suggest that the anti-allergic effects are at least partially attributable to the stilbene components of rhubarb. nih.gov Other polyphenols, such as curcumin (B1669340) and epigallocatechin gallate, have also been shown to exert anti-allergic effects by suppressing the degranulation of mast cells. mdpi.com

| Compound/Extract | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Rheum undulatum extract | Passive Cutaneous Anaphylaxis (PCA) in rats | Exhibited inhibition of the allergic reaction. | nih.gov |

| Rhapontigenin | β-hexosaminidase release (DNP-BSA induced) | Showed the strongest inhibitory activity among tested compounds. | researchgate.net |

| Rhapontigenin | Passive Cutaneous Anaphylaxis (PCA) in mice | Significantly inhibited PCA at doses of 25 and 50 mg/kg (48% and 85% inhibition, respectively). | researchgate.net |

| Stilbenes from Rheum undulatum | Antigen-induced histamine release from mast cells | Seven out of nine isolated stilbenes inhibited histamine release. | nih.gov |

Molecular Mechanisms of Action

Interaction with Key Intracellular Signaling Pathways

Research indicates that compounds structurally related to Rhaponticin 2''-O-gallate, such as rhein (B1680588) and emodin (B1671224) found in rhubarb, can exert anti-inflammatory effects by regulating the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor involved in inflammatory responses. researchgate.net While direct evidence for this compound is still emerging, the activity of related compounds suggests a potential mechanism for its observed inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages. targetmol.com

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen conditions and is implicated in the progression of various diseases, including cancer. nih.govtermedia.pl The parent compound, rhaponticin, has been shown to significantly inhibit the HIF-1α pathway. nih.gov This inhibition leads to a decrease in the accumulation and nuclear expression of HIF-1α under hypoxic conditions. nih.gov By suppressing the HIF-1α signaling pathway, rhaponticin can inhibit the production of pro-angiogenic factors. nih.gov Although direct studies on this compound are limited, the known activity of rhaponticin suggests a likely mechanism of action. The stability and activity of HIF-1α are regulated by various factors, including growth factor signaling pathways and post-translational modifications. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.orgconicet.gov.ar The MAPK family includes key players like ERK, p38, and JNK. frontiersin.org Polyphenolic compounds, a class to which this compound belongs, have been shown to modulate MAPK signaling. cabidigitallibrary.org For instance, gallic acid can down-regulate the phosphorylation of the Ras/MAPK signaling pathway. cabidigitallibrary.org In the context of Gq-dependent locomotion in C. elegans, the ERK MAPK pathway has been identified as a modulator of Gq-Rho signaling. biorxiv.org While specific data on this compound's interaction with MAPK pathways is not extensively detailed, the known activities of related polyphenols suggest it may influence these pathways to exert its biological effects. cabidigitallibrary.orgmdpi.com

Influence on Gene Expression and Protein Synthesis

The regulation of gene expression is a fundamental process that can be influenced by bioactive dietary components. nih.gov This regulation can occur at multiple levels, including transcription, post-transcriptional modifications, and translation. ozbiosciences.com Protein synthesis is a major cellular activity, and its deregulation is associated with aging and various diseases. nih.govbiorxiv.org Bioactive compounds can alter gene expression by modifying chromatin structure, affecting non-coding RNAs, or activating signaling cascades that lead to changes in transcription factor activity. nih.gov While the specific genes and proteins whose expression is directly altered by this compound are a subject for further detailed research, its impact on signaling pathways like NF-κB and HIF-1α inherently points to a downstream influence on the expression of a multitude of target genes.

Mechanistic Insights into Enzyme Inhibition

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. d-nb.info The dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs or selective COX-2 inhibitors. nih.govnih.gov Research has focused on identifying dual inhibitors from both natural and synthetic sources. nih.govmdpi.com While specific inhibitory constants (IC50) for this compound against COX-2 and 5-LOX are not yet widely reported, the anti-inflammatory properties of related stilbenes and gallates suggest this as a potential and significant mechanism of action. For example, some benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivatives have shown potent dual inhibition of COX-2 and 5-LOX. medchemexpress.com

Interference with Ergosterol (B1671047) Biosynthesis

While direct studies on this compound's effect on ergosterol biosynthesis are not extensively documented in the available literature, significant research has been conducted on its active aglycone, rhapontigenin (B1662419). Ergosterol is a vital sterol in fungal cell membranes, responsible for maintaining membrane integrity, fluidity, and permeability. mdpi.com Its biosynthesis pathway is a primary target for many antifungal drugs, including azoles, which inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase to disrupt ergosterol production. nih.govuomosul.edu.iq

**Table 1: Comparative Inhibition of Ergosterol Synthesis in *Candida albicans***

This table details the percentage of ergosterol inhibition by Rhapontigenin compared to the antifungal drug Fluconazole (FCZ).

| Compound | Concentration (μg/ml) | Ergosterol Inhibition (%) |

| Rhapontigenin | 128 | 32.4 |

| 256 | 45.2 | |

| Fluconazole (FCZ) | 0.125 | 41.5 |

| 0.25 | 69.8 | |

| Data sourced from a study on the antifungal mechanisms of rhapontigenin. oup.com |

Role of Metabolites in Biological Activity

Contribution of Rhapontigenin as the Active Aglycone

Rhaponticin and its derivatives, such as this compound, are stilbene (B7821643) glucosides. researchgate.netdntb.gov.ua In this form, where a glucose molecule is attached, the compound's biological activity is often limited. The active form is typically the aglycone—the compound remaining after the glucose group is removed. For rhaponticin, the aglycone is rhapontigenin, which is considered the primary biologically active metabolite. researchgate.netdntb.gov.ua This conversion can be facilitated by enzymes like β-glucosidase or by microorganisms present in the human intestine. dntb.gov.uamdpi.com

The superior activity of rhapontigenin over its glycoside parent, rhaponticin, is clearly demonstrated in antifungal studies. oup.com In tests against three strains of Candida albicans, rhaponticin showed no inhibitory activity at concentrations up to 2,048 μg/ml. oup.com In stark contrast, rhapontigenin displayed significant antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 μg/ml. nih.govoup.com

Beyond its effects on ergosterol, rhapontigenin exhibits other mechanisms of action, including the inhibition of DNA, RNA, and protein synthesis in C. albicans. researchgate.netnih.govbenthamscience.com It has also been shown to induce morphological changes and apoptosis in the fungal pathogen. researchgate.netnih.gov These broad-spectrum activities underscore the critical role of rhapontigenin as the active agent derived from rhaponticin.

**Table 2: Antifungal Activity of Rhaponticin vs. Rhapontigenin against *Candida albicans***

This table presents the Minimum Inhibitory Concentration (MIC) values for Rhaponticin and its active aglycone, Rhapontigenin, against different strains of Candida albicans.

| Compound | C. albicans ATCC 90028 MIC (μg/ml) | C. albicans ATCC 90029 MIC (μg/ml) | C. albicans Clinical Isolate MIC (μg/ml) |

| Rhaponticin | > 2048 | > 2048 | > 2048 |

| Rhapontigenin | 256 | 256 | 128 |

| Data sourced from a study on the antifungal activity of rhapontigenin. oup.com |

Structure Activity Relationship Sar Studies

Influence of Galloyl Moiety Position (e.g., 2''-O-gallate vs. 6''-O-gallate)

One study reported that both Rhaponticin 2''-O-gallate and Rhaponticin 6''-O-gallate exhibit inhibitory activity on NO production with a half-maximal inhibitory concentration (IC50) ranging from 11-69 microM. targetmol.com The specific positioning of the galloyl group can influence how the molecule interacts with its biological targets, which can, in turn, affect its therapeutic potential.

Significance of Hydroxyl and Methoxy (B1213986) Substituents on Stilbene (B7821643) Scaffolds

The stilbene core of this compound is adorned with hydroxyl (-OH) and methoxy (-OCH3) groups, which are crucial for its biological effects. The number and placement of these groups significantly impact the molecule's properties.

Hydroxyl groups are often associated with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.gov The antioxidant capacity of stilbenes, for instance, has been shown to increase with a greater number of hydroxyl groups, particularly when they are in an ortho position to each other on the phenol (B47542) ring. nih.gov However, the presence of hydroxyl groups can also lead to rapid metabolism and reduced bioavailability. nih.gov

Role of the Glucoside Moiety in Biological Potency and Selectivity

The presence of a glucoside moiety, a sugar molecule attached to the stilbene backbone, significantly influences the properties of this compound. Glycosylation, the process of adding a sugar, generally increases the water-solubility of a compound, which can affect its absorption, distribution, and metabolism in the body. frontiersin.org

Impact of Stereochemical Conformation on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in drug action. nih.govijpsjournal.comscribd.com Chiral molecules, which are non-superimposable on their mirror images, can have enantiomers that exhibit different pharmacological and toxicological properties. nih.gov The specific spatial arrangement of functional groups influences how a molecule binds to its target receptors or enzymes. scribd.com

While specific studies on the stereochemical conformation of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are highly relevant. The conformation of the molecule, including the relative orientation of the stilbene rings and the positioning of the bulky glucoside-gallate group, will undoubtedly affect its interaction with biological macromolecules. scribd.commdpi.com The absolute configuration of chiral centers within the molecule can lead to significant differences in biological activity between stereoisomers. acs.org

Metabolism and Pharmacokinetics in Pre Clinical Animal Models

Identification and Characterization of Metabolites (e.g., Rhapontigenin)

The primary metabolite of rhaponticin in rats has been identified as rhapontigenin (B1662419), its aglycone form. researchgate.netnih.govnih.gov This conversion is a critical step in the metabolism of rhaponticin. Following oral administration, the plasma concentrations of rhapontigenin have been observed to increase rapidly and are then gradually eliminated. nih.gov

For Rhaponticin 2''-O-gallate, it is proposed that the metabolic pathway would first involve the enzymatic cleavage of the gallic acid ester bond, yielding rhaponticin and gallic acid. Subsequently, rhaponticin would be further metabolized to rhapontigenin. nih.gov Therefore, rhapontigenin is considered a key metabolite of this compound. The identification of these metabolites has been confirmed using advanced analytical techniques such as UHPLC-Q-TOF/MS and UHPLC-multistage tandem MS. researchgate.netnih.gov

Table 1: Key Metabolites of the Rhaponticin Family in Animal Models

| Parent Compound | Primary Metabolite | Method of Identification | Animal Model |

| Rhaponticin | Rhapontigenin | UHPLC-Q-TOF/MS, UHPLC-multistage tandem MS | Rat |

| This compound | Rhaponticin, Rhapontigenin (hypothesized) | Inferred from rhaponticin metabolism | Not specified |

Absolute Oral Bioavailability Assessments in Animal Models

Studies focusing on rhaponticin have demonstrated a very low absolute oral bioavailability in rats, calculated to be approximately 0.03%. nih.gov This low bioavailability is a significant factor in the pharmacological assessment of rhaponticin.

Direct studies on the absolute oral bioavailability of this compound are not currently available. However, based on the data for rhaponticin, it is anticipated that this compound would also exhibit low oral bioavailability. The initial hydrolysis step required to remove the galloyl group before absorption of the rhaponticin moiety likely contributes to this characteristic.

Table 2: Oral Bioavailability of Rhaponticin in Animal Models

| Compound | Animal Model | Absolute Oral Bioavailability (%) |

| Rhaponticin | Rat | 0.03 |

Hepatic Biotransformation and Enzyme Interactions in Animal Studies

The liver is a primary site for the metabolism of xenobiotics, including stilbene (B7821643) compounds. The hepatic biotransformation of stilbenes can involve various enzymatic reactions. For instance, studies simulating hepatic metabolism have shown that stilbenes can undergo epoxidation on the ethylenic linkage, followed by further oxidation to dihydrodiols and other products. nih.gov

Rhapontigenin, the main metabolite of rhaponticin, has been identified as a potent inhibitor of cytochrome P450 enzymes. nih.gov This suggests that the metabolism of this compound could influence the activity of these crucial drug-metabolizing enzymes. Furthermore, gallic acid esters, such as propyl gallate, have been shown to inhibit cytochrome P450 3A (CYP3A) activity in the gut, which can affect the biotransformation and bioavailability of various compounds. google.com This raises the possibility that the galloyl moiety of this compound could modulate the activity of intestinal and hepatic enzymes, thereby affecting its own metabolism and that of co-administered drugs. Further in-vivo studies are needed to fully elucidate the specific hepatic biotransformation pathways and enzyme interactions of this compound.

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC)-Based Quantitative Analysis

Liquid chromatography stands as a cornerstone for the analysis of phytochemicals like Rhaponticin 2''-O-gallate. Its versatility in coupling with various detectors allows for both robust quantification and structural elucidation.

Ultra-Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD)

Ultra-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle-sized columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. When coupled with a Diode Array Detector (DAD), UHPLC provides comprehensive spectral data across a range of wavelengths simultaneously. This is particularly advantageous for the analysis of complex mixtures, such as herbal extracts, where it can help to distinguish between co-eluting peaks and confirm peak purity.

For the quantitative analysis of this compound, UHPLC-DAD methods are developed and validated for parameters such as linearity, precision, and accuracy. mdpi.com A study focusing on the quality control of rhubarb successfully used UHPLC to simultaneously analyze multiple active compounds, demonstrating the technique's efficiency. nih.gov The DAD detector allows for the selection of the optimal wavelength for detection of stilbenoids, enhancing the specificity of the quantification. researchgate.net

Electrospray Ionization-Mass Spectrometry (ESI/MS) and Tandem Mass Spectrometry (MSn)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with an Electrospray Ionization (ESI) source, is a powerful tool for the analysis of this compound. ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it ideal for glycosides. In a typical analysis, the deprotonated molecule [M-H]⁻ of this compound can be observed at m/z 571. researchgate.net

Tandem mass spectrometry (MS/MS or MSn) provides an even deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org This technique is invaluable for the unambiguous identification of compounds in complex matrices. For this compound, characteristic fragmentation patterns can be observed. For example, the loss of the galloyl group and the glucose moiety can be monitored to confirm the compound's identity. researchgate.net The fragmentation of the [M-H]⁻ ion at m/z 571 would be expected to yield a fragment at m/z 419, corresponding to the loss of the galloyl moiety, and a subsequent fragment at m/z 257, corresponding to the loss of the glucose unit from rhaponticin. researchgate.net This fragmentation pathway provides a high degree of confidence in the identification of this compound in various samples. nih.govnih.govmdpi.comd-nb.info

Table 1: Mass Spectrometric Data for this compound

| Ion | m/z (mass-to-charge ratio) | Fragmentation Details |

|---|---|---|

| [M-H]⁻ | 571 | Deprotonated molecule |

| [M-H-galloyl]⁻ | 419 | Loss of the galloyl group |

High-Performance Liquid Chromatography-Photodiode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) remains a widely used and robust technique for the quantitative analysis of this compound. nih.govmdpi.comscielo.br While not offering the same speed as UHPLC, HPLC-DAD is a reliable and well-established method for quality control and research. The photodiode array detector records the entire UV-Vis spectrum for each point in the chromatogram, which is crucial for peak identification and purity assessment.

In the analysis of rhubarb and its preparations, HPLC-DAD methods have been developed to quantify various stilbenes, including this compound. nih.gov The method's performance is evaluated through validation parameters like linearity, limits of detection (LOD), and limits of quantification (LOQ). mdpi.com The selection of an appropriate reversed-phase column (e.g., C18) and a suitable mobile phase gradient is critical for achieving good separation of this compound from other related compounds present in the extract. mdpi.comscielo.br

Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) Applications

Capillary electrophoresis (CE) techniques offer an alternative to liquid chromatography with high separation efficiency, short analysis times, and low consumption of reagents and samples. wikipedia.org

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-mass ratio in a buffer-filled capillary under the influence of a high electric field. sciex.comnvkc.nlpan.olsztyn.pl While CZE is highly effective for charged molecules, its application for neutral compounds is limited. However, for ionizable compounds like the phenolic hydroxyl groups in this compound, CZE can be a viable separation technique under appropriate pH conditions.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral analytes. scispace.comscitechnol.comnih.gov In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. scitechnol.com For a non-ionic compound like this compound, its hydrophobic character will determine its interaction with the micelles, enabling its separation from other components in a mixture. nih.gov The use of modifiers like cyclodextrins in the buffer can further enhance the separation selectivity for stilbene (B7821643) derivatives. researchgate.net

Chromatographic Fingerprinting for Botanical Quality Control and Authentication

The chemical composition of botanical extracts is inherently complex and can vary depending on factors such as species, geographical origin, and processing methods. nih.gov Chromatographic fingerprinting has emerged as a powerful tool for the quality control and authentication of herbal medicines. nih.govresearchgate.netfrontiersin.org This approach utilizes the entire chromatogram as a characteristic "fingerprint" of the sample.

By using techniques like HPLC-DAD or UHPLC-DAD, a detailed chemical profile of a botanical sample can be generated. nih.govnih.gov The fingerprint of a test sample is then compared to a reference fingerprint of an authenticated standard. This comparison can be performed visually or, more objectively, using chemometric methods such as similarity analysis and principal component analysis (PCA). mdpi.com These statistical tools can quantify the similarity between fingerprints and classify samples based on their chemical profiles. ugr.es This methodology is crucial for distinguishing between different species of rhubarb, for instance, where the presence or absence of certain compounds, including stilbene derivatives like this compound, can be a key differentiator. nih.govnih.gov

Chemotaxonomic Significance and Marker Compound Identification

The distribution of secondary metabolites, such as stilbenes, within plant species often has taxonomic significance. The presence and relative abundance of specific compounds can be used as chemical markers (chemotaxonomic markers) to differentiate between related species.

Rhaponticin and its derivatives, including this compound, have been identified as important chemotaxonomic markers in the genus Rheum. researchgate.net For example, certain stilbenes are characteristic of unofficial rhubarb species and can be used to distinguish them from the official species listed in pharmacopoeias. nih.gov In a study of rhubarb from various origins, rhapontigenin (B1662419) (the aglycone of rhaponticin) was found to be a key marker for differentiating official and unofficial rhubarb. researchgate.net The presence of this compound, alongside other stilbenes, contributes to the unique chemical profile of certain Rheum species and is therefore significant for their botanical authentication. nih.govwindows.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rhaponticin |

| Rhapontigenin |

| Resveratrol |

| Piceatannol |

| Chrysophanol |

| Emodin (B1671224) |

| Aloe-emodin |

| Physcion |

| Rhein (B1680588) |

| Gallic acid |

| D-catechin |

| Torachrysone 8-O-beta-D-glucopyranoside |

| Myricitrin |

| Myricetin 3-galloylrhamnoside |

| Myricetin |

| Isorhapontin |

| Piceatannol 3'-O-Glc |

| Isorhapontigenin |

| Desoxyrhapontigenin |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Mechanistic Pathways

Current understanding of Rhaponticin 2''-O-gallate's mode of action suggests it modulates cellular signaling pathways related to inflammation and oxidative stress. biosynth.com For instance, it is known to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. medchemexpress.com However, the precise molecular targets and the full cascade of events it triggers remain largely uncharacterized.

Future research should prioritize the identification of its direct binding partners within the cell. Advanced techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational molecular docking studies could reveal specific protein interactions. Investigating its influence on key inflammatory and signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, is a critical next step. windows.netebi.ac.uk While its parent compound, rhaponticin, has been shown to suppress the HIF-1α pathway and exhibit neuroprotective effects by modulating inflammatory mediators, it is crucial to determine if the addition of the galloyl moiety alters or enhances these activities. ebi.ac.uk Research into its effects on enzyme systems, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory response, would also be highly valuable. mdpi.com

Development of Advanced Delivery Systems to Optimize Bioavailability in Pre-clinical Settings

A significant hurdle for many polyphenolic compounds, including stilbenoids like rhaponticin, is their poor oral bioavailability. nih.govresearchgate.net Studies on rhaponticin have shown it is rapidly metabolized and has very low absolute bioavailability, which likely extends to its galloylated form. nih.gov This limitation severely restricts its potential clinical application.

To overcome this challenge, future research must focus on creating advanced drug delivery systems. Strategies could include the development of:

Liposomal Formulations: Encapsulating this compound in liposomes, including polyethylene (B3416737) glycol (PEG)-modified "stealth" liposomes, could protect it from rapid metabolism, improve solubility, and enhance circulation time. researchgate.net

Niosomes and Bilosomes: These non-ionic surfactant-based vesicles are effective at improving the gastrointestinal stability and bioavailability of compounds like epigallocatechin gallate (EGCG) and could be adapted for this compound. nih.gov

Nanoemulsions and Nanoparticles: Self-nanoemulsifying drug delivery systems (SNEDDS) and polymeric nanoparticles can enhance the oral bioavailability of poorly soluble polyphenols by increasing their surface area and promoting absorption. dokumen.pub

Investigation of Synergistic Effects with Established Therapeutic Agents in Disease Models

The interaction between plant-derived bioactive compounds and conventional drugs can lead to synergistic, additive, or antagonistic effects. mdpi.com Investigating these interactions is a promising avenue for enhancing therapeutic efficacy and potentially reducing the required doses of cytotoxic or anti-inflammatory drugs, thereby minimizing side effects. mdpi.com

Future studies should explore the synergistic potential of this compound in combination with:

Chemotherapeutic Agents: In oncology, polyphenols like EGCG have demonstrated synergistic effects with drugs such as cisplatin (B142131) by enhancing DNA damage in cancer cells while protecting healthy cells. mdpi.com Similar studies pairing this compound with standard chemotherapies in various cancer cell line models (e.g., colon, breast, lung) are warranted.

Anti-inflammatory Drugs: Combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could provide a more potent and comprehensive blockade of inflammatory pathways in models of chronic inflammatory diseases like arthritis or inflammatory bowel disease.

Hepatoprotective Agents: Given that rhubarb extracts are used in traditional formulations for liver ailments, exploring the synergy of this compound with agents like N-acetylcysteine (NAC) or silymarin (B1681676) in models of drug-induced liver injury could yield novel therapeutic strategies. windows.netmdpi.com

These combination studies should employ robust methods for quantifying synergy, such as the combination index (CI) analysis, to differentiate true synergy from simple additive effects.

Rational Design and Synthesis of Novel, More Potent, and Selective Derivatives

While this compound is a promising natural scaffold, the principles of medicinal chemistry allow for its rational modification to enhance desired properties. mdpi.com The synthesis of novel derivatives offers the potential to improve potency, selectivity, and pharmacokinetic characteristics.

Key approaches for future synthetic work include:

Structural Modification: Altering the substitution patterns on the stilbene (B7821643) or gallate rings, for example, by adding or modifying hydroxyl or methoxy (B1213986) groups. mdpi.commdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or target binding.

Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other pharmacophores known for specific biological activities (e.g., acridine, thiazolidine-2,4-dione) to create hybrid compounds with dual or enhanced mechanisms of action. mdpi.comsphinxsai.com

Each novel derivative would require comprehensive characterization using spectroscopic techniques (NMR, HRMS, IR) and subsequent evaluation in biological assays to establish clear structure-activity relationships (SAR). mdpi.commdpi.com This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Research on this compound within Complex Phytotherapeutic Formulations

This compound does not exist in isolation in nature but as part of a complex mixture of compounds within rhubarb and other medicinal plants. nih.govwindows.net Traditional medicine often relies on the synergistic or additive effects of multiple constituents within a single herbal formulation. researchgate.net For instance, the traditional Chinese medicine decoction Yīn-Chén-Hāo contains rhubarb and is used for liver diseases, highlighting the importance of the entire chemical matrix. windows.net

Future research should therefore not only focus on the isolated compound but also investigate its role and activity within these complex mixtures. This involves:

Advanced Phytochemical Analysis: Using techniques like HPLC-MS/MS to precisely quantify the content of this compound and other co-occurring compounds (e.g., other stilbenes, anthraquinones, tannins) in various rhubarb extracts. nih.govpnfs.or.krnih.gov

Comparative Bioactivity Studies: Comparing the biological effects of the isolated compound with those of well-characterized extracts to determine whether its activity is enhanced or modulated by other phytochemicals present.

Mechanism of Synergy: Investigating how different compounds within an extract might work together—for example, one compound improving the bioavailability of another or multiple compounds hitting different targets in the same disease pathway. mdpi.comresearchgate.net

Q & A

Q. What ethical frameworks apply to animal studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.